

Electronic Structure of 1,1-Diethenylcyclopropane: A Review of Available Data

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Compound of Interest		
Compound Name:	Cyclopropane, 1,1-diethenyl-	
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An in-depth analysis of the electronic structure of 1,1-diethenyl-cyclopropane, a molecule of interest in studies of strained-ring systems and unsaturated hydrocarbon chemistry, is currently limited by the scarcity of dedicated experimental and computational data in publicly accessible literature. While general principles of chemical bonding and conformational analysis can be applied, a comprehensive, data-rich technical guide on its specific electronic properties cannot be fully compiled at this time.

This document aims to provide a foundational overview based on available information for related molecules and theoretical concepts, targeting researchers, scientists, and drug development professionals. However, it must be emphasized that specific quantitative data for 1,1-diethenyl-cyclopropane, such as precise bond lengths, bond angles, rotational barriers, and ionization potentials, are not readily found in the surveyed scientific literature.

Molecular Geometry and Conformational Analysis

The structure of 1,1-diethenyl-cyclopropane features two vinyl groups attached to a single carbon atom of a cyclopropane ring. This arrangement leads to the possibility of various conformations arising from the rotation of the vinyl groups relative to the three-membered ring. The overall molecular geometry is expected to be influenced by a balance of electronic effects, such as the interaction between the π -systems of the vinyl groups and the Walsh orbitals of the cyclopropane ring, and steric hindrance between the vinyl groups.

Experimental Determination of Molecular Structure



Gas-phase electron diffraction (GED) is a powerful experimental technique for determining the precise geometric parameters (bond lengths and angles) of molecules in their ground state. A thorough search of the literature did not yield a dedicated GED study for 1,1-diethenyl-cyclopropane. Such an experiment would be crucial for providing definitive information on its bond lengths and the preferred dihedral angles of the vinyl substituents.

Computational Approaches to Geometry and Energetics

Ab initio and Density Functional Theory (DFT) calculations are standard computational methods to predict molecular structures, relative energies of different conformers, and the energy barriers for their interconversion. While numerous studies exist for related molecules like vinylcyclopropane and other substituted cyclopropanes, a specific computational investigation detailing the conformational landscape and rotational barriers of 1,1-diethenyl-cyclopropane is not prominently available.

A computational study would typically involve:

- Potential Energy Surface (PES) Scan: Systematically rotating the dihedral angles of the C-C single bonds connecting the vinyl groups to the cyclopropane ring to identify energy minima (stable conformers) and transition states (rotational barriers).
- Geometry Optimization: Fully optimizing the geometry of each identified conformer to determine its precise bond lengths and angles.
- Frequency Analysis: Calculating the vibrational frequencies to confirm that the optimized structures correspond to true energy minima and to obtain zero-point vibrational energies for more accurate energy comparisons.

The logical workflow for such a computational analysis is depicted below.





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Caption: Computational workflow for the conformational analysis of 1,1-diethenyl-cyclopropane.

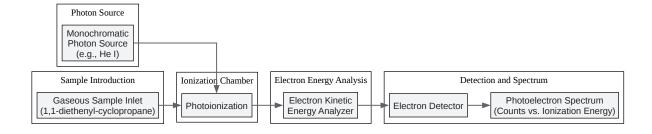
Electronic Structure and Molecular Orbitals

The electronic structure of 1,1-diethenyl-cyclopropane is characterized by the interaction of the σ -framework of the cyclopropane ring with the π -orbitals of the two vinyl groups. The high p-character of the C-C bonds in the cyclopropane ring (Walsh orbitals) allows for conjugation with the adjacent π -systems. This interaction is expected to influence the molecule's reactivity and spectroscopic properties.

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) is an experimental technique that measures the ionization potentials of a molecule, providing direct information about the energies of its molecular orbitals. A literature search did not uncover any published photoelectron spectra for 1,1-diethenyl-cyclopropane. Such a study would reveal the energies of the highest occupied molecular orbitals (HOMOs), which are likely to be associated with the π -electrons of the vinyl groups and the Walsh orbitals of the cyclopropane ring.

The general experimental setup for a PES experiment is outlined in the following diagram.



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Caption: Schematic workflow of a photoelectron spectroscopy (PES) experiment.

Data Summary

Due to the lack of specific studies on 1,1-diethenyl-cyclopropane, tables of quantitative data for its electronic structure cannot be provided. For researchers interested in this molecule, the following tables are presented as templates that would be populated by data from future experimental or computational work.

Table 1: Geometric Parameters of 1,1-Diethenyl-cyclopropane (Hypothetical Data)

Parameter	Bond Length (Å)	Bond Angle (°)	Dihedral Angle (°)
C1-C2	Data not available		
C1-C(vinyl)	Data not available		
C=C (vinyl)	Data not available	_	
C-H (ring)	Data not available		
C-H (vinyl)	Data not available	_	
C2-C1-C3	Data not available		
C(vinyl)-C1-C(vinyl)	Data not available		
C1-C(vinyl)=C	Data not available	_	
H-C-H (ring)	Data not available		
H-C=C (vinyl)	Data not available		
C2-C1-C(vinyl)=C		_	
C3-C1-C(vinyl)=C	_		

Table 2: Electronic Properties of 1,1-Diethenyl-cyclopropane (Hypothetical Data)



Property	Value
First Ionization Potential (eV)	Data not available
Second Ionization Potential (eV)	Data not available
Electron Affinity (eV)	Data not available
Rotational Barrier (kcal/mol)	Data not available

Conclusion and Future Outlook

While the electronic structure of 1,1-diethenyl-cyclopropane presents an interesting case for the study of conjugation and strain, there is a clear gap in the scientific literature regarding its detailed experimental and computational characterization. The methodologies and frameworks for such an analysis are well-established. Future research employing techniques such as gasphase electron diffraction, photoelectron spectroscopy, and high-level computational chemistry is necessary to elucidate the precise geometric and electronic properties of this molecule. Such data would be invaluable for a deeper understanding of the interplay between strained rings and unsaturated systems, with potential applications in synthetic chemistry and materials science.

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